molecular formula C19H16F3NO2 B11574044 2,2,2-trifluoro-1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone

2,2,2-trifluoro-1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone

Katalognummer: B11574044
Molekulargewicht: 347.3 g/mol
InChI-Schlüssel: OJYBHVFUYSJXGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-TRIFLUORO-1-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]ETHAN-1-ONE is a complex organic compound that features a trifluoromethyl group, an indole core, and a phenoxyethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-1-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene . This reaction is typically carried out under controlled conditions to ensure high yield and purity. Another method involves the Friedel-Crafts acylation of a benzene ring with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The choice of solvents, catalysts, and reaction conditions is crucial to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-TRIFLUORO-1-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenoxyethyl substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,2,2-TRIFLUORO-1-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2,2-TRIFLUORO-1-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2,2-TRIFLUORO-1-[2-METHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]ETHAN-1-ONE is unique due to its indole core and phenoxyethyl substituent, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C19H16F3NO2

Molekulargewicht

347.3 g/mol

IUPAC-Name

2,2,2-trifluoro-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]ethanone

InChI

InChI=1S/C19H16F3NO2/c1-13-17(18(24)19(20,21)22)15-9-5-6-10-16(15)23(13)11-12-25-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3

InChI-Schlüssel

OJYBHVFUYSJXGB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.